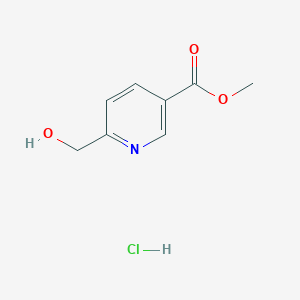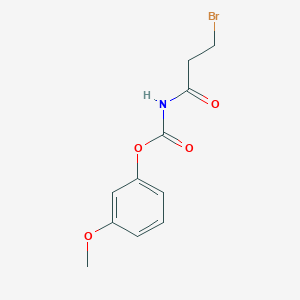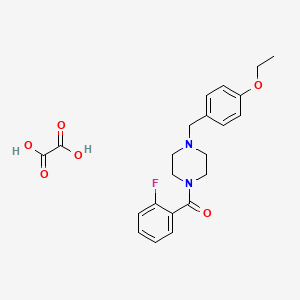![molecular formula C21H26N2O4S B4938659 N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938659.png)
N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Compound A, is a synthetic compound that has been studied extensively for its potential use in the treatment of various diseases.
Mecanismo De Acción
N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A exerts its biological effects through the inhibition of the transcription factor NF-κB, which is a key regulator of inflammation and immune responses. NF-κB regulates the expression of genes involved in the production of pro-inflammatory cytokines and chemokines, as well as genes involved in cell proliferation and survival. By inhibiting NF-κB, this compound A reduces the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects, including the inhibition of NF-κB, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of cancer cell growth, and the reduction of autoimmune disorder symptoms. This compound A has also been shown to have low toxicity in animal studies, suggesting that it may be a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A is its specificity for NF-κB inhibition, which allows for the targeted modulation of inflammation and immune responses. However, one limitation of this compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent derivatives of this compound A that may have greater efficacy in certain applications. Additionally, further studies are needed to explore the potential of this compound A in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A is synthesized through a multistep process that involves the reaction of various chemical reagents. The starting material for the synthesis is 4-aminophenol, which is reacted with 4-nitrobenzenesulfonyl chloride to form 4-nitrobenzenesulfonamide. The 4-nitrobenzenesulfonamide is then reacted with 4-methylphenylamine to form 4-{[(4-methylphenyl)amino]sulfonyl}aniline. The final step involves the reaction of 4-{[(4-methylphenyl)amino]sulfonyl}aniline with cyclohexyl chloroacetate to form this compound A.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide A has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In autoimmune disorder research, this compound A has been shown to reduce the severity of symptoms in animal models of multiple sclerosis.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-7-9-18(10-8-16)23-28(25,26)20-13-11-19(12-14-20)27-15-21(24)22-17-5-3-2-4-6-17/h7-14,17,23H,2-6,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNDKHGRFGAEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B4938576.png)


![N-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4938600.png)
![[(9-oxo-7-propoxy-9H-fluoren-2-yl)oxy]acetic acid](/img/structure/B4938604.png)
![2-cyano-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-propenethioamide](/img/structure/B4938612.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isopropyl-5-methoxy-N-methylbenzamide](/img/structure/B4938617.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4938645.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B4938654.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)

